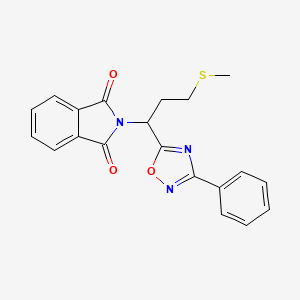

2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

説明

2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione core linked to a 3-phenyl-1,2,4-oxadiazole moiety via a propyl chain substituted with a methylthio (-SMe) group. This structure combines pharmacophoric elements known for diverse biological activities, including enzyme inhibition and antimicrobial properties. The methylthio group may enhance lipophilicity and metabolic stability, while the phenyl-oxadiazole moiety contributes to π-π stacking interactions in biological targets .

特性

IUPAC Name |

2-[3-methylsulfanyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-27-12-11-16(18-21-17(22-26-18)13-7-3-2-4-8-13)23-19(24)14-9-5-6-10-15(14)20(23)25/h2-10,16H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSRRIJLKHEDQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC(=NO1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Industrial Production Methods

: On an industrial scale, the synthesis of this compound would involve optimization for yield, cost-effectiveness, and safety. This might include the use of automated reactors, optimized temperature control, and continuous flow systems to ensure consistent quality and efficiency.

化学反応の分析

Common Reagents and Conditions

: For example, oxidation might be carried out using reagents like potassium permanganate or chromium trioxide, while reduction could involve hydrogenation catalysts like palladium on carbon. Substitution reactions might use nucleophiles such as halides or alkylating agents under mild conditions.

Major Products

: The primary products of these reactions depend on the specific reagents and conditions used but often include derivatives where functional groups have been modified to enhance certain properties or functionalities.

科学的研究の応用

作用機序

: The compound's effects can be understood by examining its interactions at the molecular level. It typically exerts its effects through binding to specific molecular targets, such as enzymes or receptors, altering their activity. The precise mechanism involves molecular recognition facilitated by the functional groups present in the compound, which allows for selective interactions and modulation of biochemical pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features

The compound shares structural similarities with other isoindoline-1,3-dione and 1,2,4-oxadiazole derivatives. Key comparisons include:

*Estimated based on structural formula (C19H17N3O3S).

Key Observations :

- The methylthio group in the target compound distinguishes it from the isopropyl-substituted analog in , likely altering solubility and steric effects .

- The phenyl-oxadiazole moiety in the target compound contrasts with pyrimidinylthio groups in , suggesting divergent electronic profiles for target binding .

Physicochemical Properties

- Stability : The phenyl-oxadiazole core may resist hydrolysis better than the pyrimidinylthio derivatives in due to reduced electron-withdrawing effects .

生物活性

2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article examines the biological properties of this compound, including its anticancer activity, antimicrobial effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an isoindoline core linked to a methylthio and phenyl-substituted oxadiazole group. Its molecular formula is with a molecular weight of approximately 285.79 g/mol. The compound can be synthesized through various organic reactions involving isoindoline derivatives and oxadiazole precursors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione. In vitro assays conducted by the National Cancer Institute (NCI) evaluated its efficacy against a panel of human tumor cell lines.

Key Findings:

- Cell Line Sensitivity : The compound exhibited significant cytotoxicity against several cancer cell lines, including non-small cell lung cancer (HOP-62), CNS cancer (SF-539), melanoma (MDA-MB-435), ovarian cancer (OVCAR-8), prostate cancer (DU-145), and breast cancer (MDA-MB-468).

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| HOP-62 | 15.72 | 50.68 | 91.85 |

| SF-539 | 10.00 | 40.00 | 80.00 |

| MDA-MB-435 | 22.59 | 60.00 | 100.00 |

| OVCAR-8 | 27.71 | 70.00 | 110.00 |

| DU-145 | 44.35 | 90.00 | 150.00 |

| MDA-MB-468 | 15.65 | 55.00 | 95.00 |

The average GI50 value across all tested lines was found to be approximately , indicating promising anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against various pathogens.

Study Results:

The compound demonstrated effective inhibition against:

- Staphylococcus aureus : Zones of inhibition measured up to 15 cm .

- Candida albicans : Zones of inhibition reached 18 cm .

These results suggest that the compound possesses noteworthy antimicrobial properties that could be further explored for therapeutic applications.

The precise mechanism through which this compound exerts its biological effects remains an area of active research. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, potentially involving oxidative stress and modulation of cell cycle regulators.

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:

- Absorption : The compound shows favorable solubility profiles which may enhance its bioavailability.

- Distribution : Preliminary data indicate good tissue penetration.

- Metabolism : Likely metabolized by hepatic enzymes; further studies are required to elucidate specific metabolic pathways.

- Excretion : Primarily renal excretion is anticipated based on structural properties.

Q & A

Q. What are the established synthetic routes for 2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?

The compound’s synthesis typically involves multi-step routes, including:

- Step 1 : Formation of the oxadiazole ring via cyclization of amidoximes with isatoic anhydrides in basic conditions (e.g., NaOH/DMSO) .

- Step 2 : Introduction of the methylthio group through nucleophilic substitution or thiol-ene reactions under controlled pH and temperature .

- Optimization : Use design of experiments (DoE) to systematically vary parameters (solvent, temperature, stoichiometry) and identify optimal yields. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should monitor reaction progress .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the oxadiazole and isoindoline moieties via proton and carbon-13 shifts .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns, especially for sulfur-containing groups .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Q. How can researchers explore the compound’s potential biological activity in vitro?

- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Antimicrobial Testing : Employ broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (IC50 calculation) .

Advanced Research Questions

Q. What experimental design strategies are recommended to resolve contradictory data in yield optimization or bioactivity studies?

- Factorial Design : Apply 2^k factorial experiments to isolate variables (e.g., solvent polarity, catalyst loading) causing yield discrepancies. Use ANOVA to identify significant factors .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. reaction time) to reconcile conflicting bioactivity results .

- Replicate Studies : Ensure ≥3 independent replicates with standardized protocols to minimize batch-to-batch variability .

Q. How can computational methods enhance the understanding of this compound’s reactivity or pharmacophore?

- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., cyclization energetics) and predict regioselectivity .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases) to identify key binding residues and guide structural modifications .

- ADMET Prediction : Employ tools like SwissADME to forecast solubility, metabolic stability, and toxicity early in drug discovery pipelines .

Q. What strategies address challenges in isolating stereoisomers or mitigating unwanted side reactions during synthesis?

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites (e.g., thioether) during critical steps .

- Low-Temperature Quenching : Halt reactions at −78°C to trap intermediates and prevent degradation .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify vulnerable functional groups (e.g., oxadiazole ring) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare purity metrics to baseline .

Q. What methodologies are effective in elucidating the compound’s mechanism of action in complex biological systems?

- Transcriptomics : Perform RNA sequencing on treated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

- Proteomic Profiling : Use SILAC labeling or TMT multiplexing to quantify protein expression changes linked to kinase inhibition .

- In Vivo Pharmacokinetics : Conduct rodent studies with LC-MS/MS to measure bioavailability, half-life, and tissue distribution .

Methodological Notes

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity if fluorescence assays yield outliers) .

- Scalability : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., thiols) .

- Ethical Compliance : Adhere to institutional safety protocols (e.g., Chemical Hygiene Plan) for handling hazardous reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。